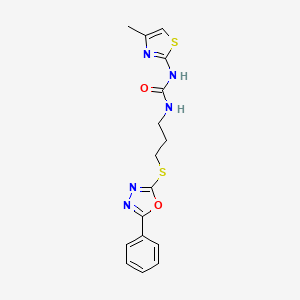
1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Derivatives
A study by Shankar et al. (2017) explored the synthesis of novel derivatives related to your compound of interest, focusing on their antimicrobial activity and cytotoxicity. These derivatives were synthesized via a reaction involving various substituted amines and showed significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).
Structural Analysis and Synthesis Methods
Ölmez and Waseer (2020) reported on the synthesis and characterization of urea and thiourea derivatives, including compounds with a 1,2,4-oxadiazole ring. Their work provides insights into efficient synthesis methods and structural features of similar compounds (Ölmez & Waseer, 2020).
Conformational Studies of Derivatives
Research by Phukan and Baruah (2016) on conformational adjustments in related compounds, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, highlights the significance of intramolecular hydrogen bonds and their impact on the chemical properties of these compounds (Phukan & Baruah, 2016).
Biological Activity
Antitumor Activities
Ling et al. (2008) synthesized novel urea derivatives showing promising antitumor activities. Their research indicates the potential of such compounds in medical applications, especially in cancer treatment (Ling et al., 2008).
Antimicrobial and Antituberculosis Activity
Sharma et al. (2012) conducted a study on thiazolidinone derivatives of phenothiazine, demonstrating their antimicrobial activity against selected bacteria and fungi, including Mycobacterium tuberculosis (Sharma et al., 2012).
Anticholinesterase and Antioxidant Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which exhibited significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Some compounds also showed strong ABTS cation radical scavenging ability, indicating their antioxidant potential (Kurt et al., 2015).
Applications in Corrosion Inhibition
- Corrosion Inhibition Properties: Ammal et al. (2018) investigated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. Their study provides insights into the physicochemical properties and effectiveness of similar compounds in industrial applications (Ammal et al., 2018).
Propiedades
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZDMYQUJVKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
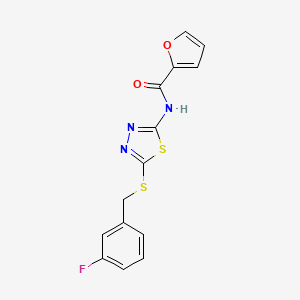

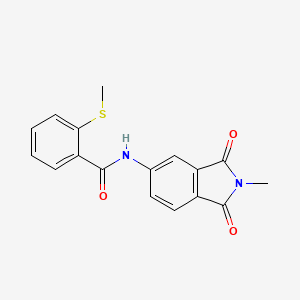
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)


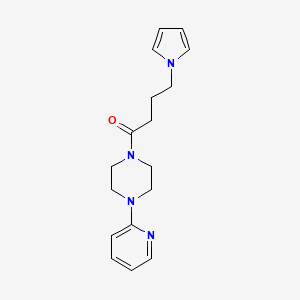
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)
![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)
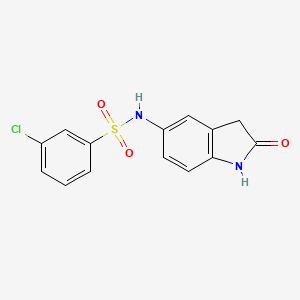


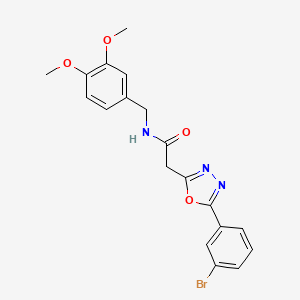
![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)
